molecular formula C13H9ClN4O3S B5740748 N-[(5-chloropyridin-2-yl)carbamothioyl]-2-nitrobenzamide

N-[(5-chloropyridin-2-yl)carbamothioyl]-2-nitrobenzamide

Cat. No.: B5740748
M. Wt: 336.75 g/mol
InChI Key: ZMZHRUIODOQPMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(5-chloropyridin-2-yl)carbamothioyl]-2-nitrobenzamide is a novel thiourea derivative. Thiourea derivatives are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, has been studied for its potential use in coordination chemistry and its biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-chloropyridin-2-yl)carbamothioyl]-2-nitrobenzamide typically involves the reaction of 2-nitrobenzoyl chloride with potassium thiocyanate in acetone, followed by the addition of 5-chloropyridin-2-amine. The reaction conditions include maintaining the reaction mixture at a specific temperature and stirring for a certain period to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

N-[(5-chloropyridin-2-yl)carbamothioyl]-2-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: The major product is the corresponding amine derivative.

    Substitution: Products vary depending on the nucleophile used.

Scientific Research Applications

N-[(5-chloropyridin-2-yl)carbamothioyl]-2-nitrobenzamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5-chloropyridin-2-yl)carbamothioyl]-2-nitrobenzamide involves its interaction with metal ions to form stable complexes. These complexes can exhibit various biological activities, such as inhibiting bacterial growth or inducing apoptosis in cancer cells. The molecular targets and pathways involved depend on the specific metal complex formed and its interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-chloropyridin-2-yl)carbamothioyl]-2-nitrobenzamide is unique due to its nitro group, which can undergo various chemical transformations, and its ability to form stable metal complexes. These properties make it a versatile compound for research in coordination chemistry and potential therapeutic applications .

Properties

IUPAC Name

N-[(5-chloropyridin-2-yl)carbamothioyl]-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN4O3S/c14-8-5-6-11(15-7-8)16-13(22)17-12(19)9-3-1-2-4-10(9)18(20)21/h1-7H,(H2,15,16,17,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMZHRUIODOQPMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.